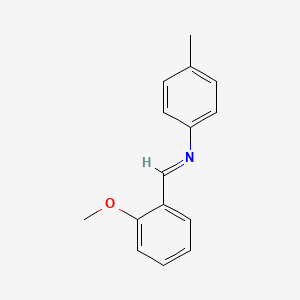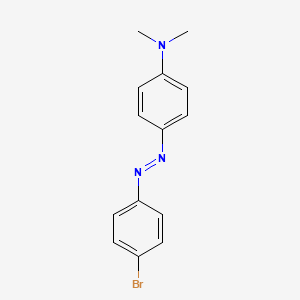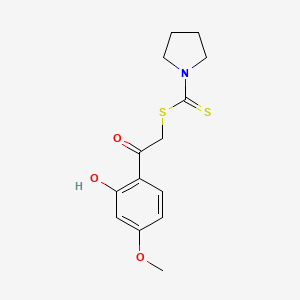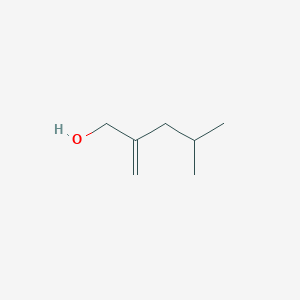
N-(2-Methoxybenzylidene)-P-toluidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxybenzylidene)-P-toluidine: is a Schiff base compound formed by the condensation of 2-methoxybenzaldehyde and p-toluidine. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties, including their ability to form stable complexes with metals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxybenzylidene)-P-toluidine typically involves the condensation reaction between 2-methoxybenzaldehyde and p-toluidine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated and stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2-Methoxybenzylidene)-P-toluidine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions, where functional groups on the benzene ring can be replaced by other groups through electrophilic or nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: N-(2-Methoxybenzylidene)-P-toluidine is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes have applications in catalysis and material science.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological macromolecules, influencing their function.
Medicine: Research has shown that Schiff bases, including this compound, exhibit pharmacological activities such as anti-inflammatory and antioxidant effects. They are being explored for their potential therapeutic applications.
Industry: In the industrial sector, Schiff bases are used as corrosion inhibitors, dyes, and pigments. This compound, in particular, has been investigated for its effectiveness in preventing metal corrosion.
Mécanisme D'action
The mechanism by which N-(2-Methoxybenzylidene)-P-toluidine exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes and receptors, altering their activity. The compound’s azomethine group (C=N) plays a crucial role in its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
- N-(2-Methoxybenzylidene)benzohydrazide
- N-(2-Methoxybenzylidene)-3,4-methylenedioxybenzohydrazide
- 2-(2-Methoxybenzylidene) Hydrazine-1-Carbothioamide
Uniqueness: N-(2-Methoxybenzylidene)-P-toluidine is unique due to its specific structure, which includes a methoxy group and a p-toluidine moiety. This combination imparts distinct chemical properties, such as its ability to form stable metal complexes and its potential biological activities. Compared to similar compounds, it may exhibit different reactivity and selectivity in various applications.
Propriétés
Numéro CAS |
61555-85-9 |
|---|---|
Formule moléculaire |
C15H15NO |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
1-(2-methoxyphenyl)-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C15H15NO/c1-12-7-9-14(10-8-12)16-11-13-5-3-4-6-15(13)17-2/h3-11H,1-2H3 |
Clé InChI |
XDXCHEHKQLVTAR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=CC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-[(Z)-2-(3-Chloro-phenyl)-1-cyano-vinyl]-4-p-tolyl-thiazol-5-yl}-acetamide](/img/structure/B11946995.png)





![2-(2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11947042.png)

![3,4-Dihydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11947047.png)

![[Bis(4-methoxyphenyl)amino]oxidanyl](/img/structure/B11947053.png)

